

# Physical and chemical properties of 2,3-Epoxybutanol

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An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Epoxybutane and its Derivatives

#### Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-epoxybutane, a significant epoxide compound. Due to the close structural relationship and relevance in chemical synthesis, this guide also incorporates information on hydroxylated derivatives, namely 1,2-epoxybutan-3-ol and 2,3-epoxybutan-1-ol, which are collectively referred to as epoxybutanols. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on these compounds.

2,3-Epoxybutane, also known as 2,3-dimethyloxirane, is a colorless liquid and a highly reactive organic compound.[1][2][3] It exists as three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso isomer ((2R,3S)-cis).[2] The reactivity of its epoxide ring makes it a valuable intermediate in various organic syntheses.

### **Physical Properties**

The physical characteristics of 2,3-epoxybutane are summarized below. Data for specific stereoisomers are provided where available.

Table 1: General Physical Properties of 2,3-Epoxybutane



Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O	[1][4][5]
Molecular Weight	72.11 g/mol	[1][3][4][6]
Appearance	Clear, colorless liquid	[1][2][3]
Odor	Ether-like	[5]
Boiling Point	56 - 61 °C	[5]
Flash Point	-18 °C (0 °F)	[3][5][7]
Water Solubility	Soluble (≥100 mg/mL at 20°C)	[1][3][5][7][8]
Vapor Pressure	239 mmHg at 25°C	[5]

Table 2: Stereoisomer-Specific Physical Properties

Property	cis-2,3- Epoxybutane	trans-2,3- Epoxybutane	Reference
CAS Number	1758-33-4	21490-63-1	[2]
Density	0.826 g/mL at 25°C	Not specified	
Melting Point	-84 to -83 °C	Not specified	
Boiling Point	60-61 °C	Not specified	
Refractive Index (n20/D)	1.383	Not specified	

## **Chemical Properties and Reactivity**

Reactivity Profile As with other epoxides, 2,3-epoxybutane is a highly reactive molecule due to the strain in the three-membered ring.[1][3][7] Key aspects of its reactivity include:

 Polymerization: It can undergo violent polymerization when heated or in the presence of catalysts.[1][3][7]



 Ring-Opening Reactions: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. It reacts, sometimes violently, with acids, bases, oxidizing agents, and reducing agents.[1][3][7] Reaction with water in the presence of an acid catalyst leads to hydration, forming 2,3-butanediol.[2]

Stability The compound is chemically stable under standard room temperature conditions. However, it is sensitive to moisture and should be stored accordingly.[1][3]

Hazards and Safety 2,3-Epoxybutane is a hazardous substance with the following classifications:

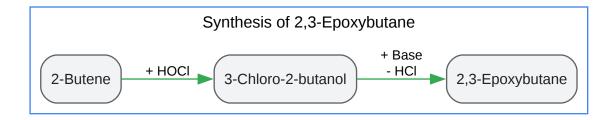
- Flammability: It is a highly flammable liquid and vapor.[1][3][6] Vapors can form explosive mixtures with air.
- Toxicity: It is harmful if swallowed, inhaled, or in contact with skin. It may also cause respiratory irritation.[5][6]
- Corrosivity: It causes severe skin burns and serious eye damage.[5][6]
- Carcinogenicity: It is suspected of causing cancer and genetic defects.[6]

### **Experimental Protocols**

Synthesis of 2,3-Epoxybutane A common laboratory method for the synthesis of 2,3-epoxybutane involves a two-step process starting from 2-butene.[2]

- Chlorohydrin Formation: 2-butene is reacted with hypochlorous acid (HOCl) to form the corresponding chlorohydrin, 3-chloro-2-butanol.
- Epoxidation: The resulting chlorohydrin is treated with a base to induce intramolecular nucleophilic substitution, where the hydroxyl group displaces the chloride, forming the epoxide ring and eliminating HCI.[2]





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Figure 1: Synthesis workflow for 2,3-Epoxybutane.

Isolation and Purification of Epoxybutanols The purification of related epoxybutanols from post-reaction mixtures, which are often dilute, presents a challenge due to the risk of hydrolysis of the epoxy ring.[9] Thin-film distillation is an effective method for isolation under mild conditions. [9]

The process involves multiple stages:

- First Stage: The initial reaction mixture (e.g., ~8.3 wt% epoxide) is concentrated to about 32 wt%.[9]
- Second Stage: A second distillation step increases the epoxide concentration to approximately 76 wt%.[9]
- Third Stage: A final thin-film distillation can achieve a purity of 99.6%.[9]
- Azeotropic Distillation: Further concentration can be achieved via azeotropic distillation with an agent like n-propanol to yield epoxide of 99.6 wt% purity.[9]





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Figure 2: Experimental workflow for Epoxybutanol purification.

### **Biological Activity and Signaling Pathways**

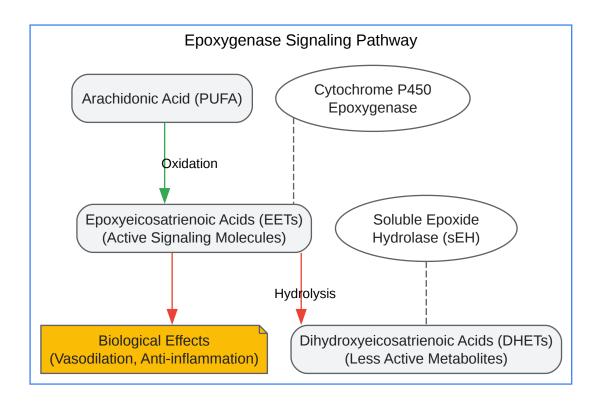
While specific signaling pathways for 2,3-epoxybutane are not extensively documented, the broader class of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), are known to be potent endogenous signaling molecules.[10][11] These compounds are involved in a variety of physiological processes, making them relevant to drug development.

The Epoxygenase Pathway EETs are synthesized from arachidonic acid by cytochrome P450 (P450) epoxygenases.[10] They exert biological effects that include vasodilation, anti-



inflammation, and cardioprotection.[10][11] The biological activity of EETs is terminated by their hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[10]

Given this mechanism, epoxide-containing molecules like 2,3-epoxybutane or its derivatives could potentially interact with or modulate enzymes within this pathway, such as sEH. Inhibitors of sEH have shown significant therapeutic promise in preclinical models by potentiating the effects of endogenous EETs.[10][11] This makes the epoxide moiety a feature of interest for designing novel therapeutics.



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Figure 3: Overview of the Epoxygenase signaling pathway.

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